molecular formula C19H21NO4 B11140966 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B11140966
M. Wt: 327.4 g/mol
InChI Key: HNYPJZZPDUMLMH-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Attachment of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group is attached through nucleophilic substitution reactions, where the benzofuran derivative reacts with a dimethoxybenzyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and interactions, particularly those involving benzofuran derivatives.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1-benzofuran-6-yl)acetamide: Lacks the dimethoxybenzyl group, which may affect its biological activity.

    N-(3,4-dimethoxybenzyl)acetamide: Lacks the benzofuran moiety, which may influence its chemical reactivity and applications.

Uniqueness

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(3,4-dimethoxybenzyl)acetamide is unique due to the presence of both the benzofuran and dimethoxybenzyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H21NO4/c1-22-16-6-4-14(10-18(16)23-2)12-20-19(21)11-13-3-5-15-7-8-24-17(15)9-13/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,20,21)

InChI Key

HNYPJZZPDUMLMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=CC3=C(CCO3)C=C2)OC

Origin of Product

United States

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